![molecular formula C8H16ClNO B3302681 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 918441-58-4](/img/structure/B3302681.png)
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Overview
Description
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a chemical compound with the CAS Number: 918441-58-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride and similar compounds has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride . The InChI code is 1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are related to the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Organic Synthesis
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a compound related to 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Thermodynamic Property Data Generation
The structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is similar to 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 8-oxide, which is used in the generation of critically evaluated thermodynamic property data for pure compounds .
Nematicidal Activity
3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, a compound that can be synthesized from 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, has shown inhibition activities against root-knot nematodes M. incognita .
Biomass Valorization
Researchers are also focusing on the valorization of biomass-derived compounds through photochemical transformations . The unique structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride can make it a challenging scaffold to acquire, and thus it could potentially be used in this area of research .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities, and as a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of more efficient and selective synthetic methodologies for these types of compounds .
properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBQEHOXUCVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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